molecular formula C8H7N3S B12522835 1,3-Benzothiazole-6-carboximidamide CAS No. 686262-54-4

1,3-Benzothiazole-6-carboximidamide

Cat. No.: B12522835
CAS No.: 686262-54-4
M. Wt: 177.23 g/mol
InChI Key: BOSXAYSQMHFIQB-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-6-carboximidamide is a heterocyclic compound that contains both a benzene ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-6-carboximidamide can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires a catalyst and can be carried out under mild conditions. Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

Industrial production of this compound often involves the use of high-efficiency, low-cost, and environmentally friendly processes. For example, the reaction of 2-chlorosulfonyl-terephthalic acid dialkyl ester with ammonia or an ammonium-containing salt can yield the desired compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-6-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

1,3-Benzothiazole-6-carboximidamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazole-6-carboximidamide is unique due to its specific functional groups and the presence of both a benzene and thiazole ring. This combination of features gives it distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

686262-54-4

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

1,3-benzothiazole-6-carboximidamide

InChI

InChI=1S/C8H7N3S/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-4H,(H3,9,10)

InChI Key

BOSXAYSQMHFIQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)SC=N2

Origin of Product

United States

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